Cas no 4163-78-4 (2,4,5-Trichlorothioanisole)

2,4,5-Trichlorothioanisole is an organosulfur compound with the molecular formula C₇H₅Cl₃S, characterized by its trichlorinated aromatic structure and thioether functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its key advantages include high reactivity in electrophilic substitution reactions due to the electron-withdrawing effects of the chlorine substituents, which facilitate further functionalization. The compound’s stability under standard conditions and well-defined chemical properties make it a reliable building block for specialized synthetic applications. Proper handling is essential due to its potential toxicity and environmental impact.
2,4,5-Trichlorothioanisole structure
2,4,5-Trichlorothioanisole structure
Product Name:2,4,5-Trichlorothioanisole
CAS No:4163-78-4
MF:C7H5Cl3S
MW:227.538597822189
MDL:MFCD00044426
CID:820926
PubChem ID:87576590
Update Time:2025-06-12

2,4,5-Trichlorothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-Trichlorothioanisole
    • 1,2,4-trichloro-5-methylsulfanylbenzene
    • 2,4,5-trichloromethylthiobenzene
    • EINECS 224-009-6
    • Methyl 2,4,5-Trichlorophenyl Sulfide
    • Methyl-<2,4,5-trichlor-phenyl>-sulfid
    • 1,2,5-Trichloro-4-(methylthio)benzene
    • 7A1G9VO987
    • 1,2,4-Trichloro-5-(methylsulfanyl)benzene
    • methyl(2,4,5-trichlorophenyl)sulfane
    • Methyl 2,4,5-trichlorophenyl sulphide
    • Benzene, 1,2,4-trichloro-5-(methylthio)-
    • RWDHTEMSFGMSDP-UHFFFAOYSA-N
    • 2,4,5-trichlorophenyl methyl sulfide
    • FCH1320283
    • 1,2,5-Trichloro-4-(methylthio)ben
    • UNII-7A1G9VO987
    • DB-050785
    • D92384
    • T0729
    • MFCD00044426
    • CS-0361960
    • DTXSID50194443
    • SCHEMBL15362374
    • InChI=1/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H
    • 1,2,4-Trichloro-5-(methylsulfanyl)benzene #
    • 4163-78-4
    • Sulfide, methyl 2,4,5-trichlorophenyl
    • NS00031026
    • AKOS024325184
    • Q27266795
    • MDL: MFCD00044426
    • Inchi: 1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
    • InChI Key: RWDHTEMSFGMSDP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1SC)Cl)Cl

Computed Properties

  • Exact Mass: 225.91800
  • Monoisotopic Mass: 225.918
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.3
  • Topological Polar Surface Area: 25.3

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.4412 (estimate)
  • Melting Point: 60.0 to 62.0 deg-C
  • Boiling Point: 272.6°C at 760 mmHg
  • Flash Point: 113 °C
  • Refractive Index: 1.617
  • PSA: 25.30000
  • LogP: 4.36870
  • Solubility: Uncertain

2,4,5-Trichlorothioanisole Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

2,4,5-Trichlorothioanisole Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4,5-Trichlorothioanisole Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Additional information on 2,4,5-Trichlorothioanisole

Introduction to 2,4,5-Trichlorothioanisole (CAS No. 4163-78-4)

2,4,5-Trichlorothioanisole, with the chemical formula C₆H₃Cl₃NS, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure features a thiophenol core substituted with three chlorine atoms at the 2, 4, and 5 positions, making it a versatile intermediate in synthetic chemistry. The compound's unique reactivity arises from the presence of both electron-withdrawing chlorine atoms and a sulfur atom capable of participating in various chemical transformations.

The CAS No. 4163-78-4 uniquely identifies this substance in scientific literature and industrial applications. This numerical identifier ensures precise classification and communication among researchers, manufacturers, and regulatory bodies. The compound's stability under standard conditions makes it suitable for handling in laboratory settings, though proper precautions must be taken to avoid unintended reactions.

In recent years, 2,4,5-Trichlorothioanisole has garnered attention for its potential applications in pharmaceutical synthesis. Researchers have explored its utility as a precursor in the development of bioactive molecules. For instance, studies have demonstrated its role in constructing heterocyclic frameworks that are prevalent in many therapeutic agents. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex drug candidates.

One notable area of research involves the use of 2,4,5-Trichlorothioanisole in medicinal chemistry. Researchers have investigated its derivatives as potential antimicrobial agents. The structural motif of this compound has been shown to interact with biological targets in microorganisms, leading to inhibitory effects on growth and metabolism. Preliminary studies suggest that certain analogs exhibit promising activity against resistant strains of bacteria, making them valuable candidates for further development.

The synthetic methodologies for 2,4,5-Trichlorothioanisole have also seen advancements. Modern techniques such as transition metal-catalyzed cross-coupling reactions have improved the efficiency and selectivity of its preparation. These methods not only reduce waste but also enhance scalability for industrial production. The optimization of synthetic routes ensures that researchers can access this compound reliably for their studies.

Environmental considerations play a crucial role in the handling and disposal of 2,4,5-Trichlorothioanisole. While it is not classified as a hazardous material under standard regulations, its chlorinated nature necessitates careful management to prevent environmental contamination. Efforts are ongoing to develop greener synthetic pathways that minimize the use of toxic reagents and byproducts. Such initiatives align with broader goals of sustainable chemistry practices.

The pharmaceutical industry continues to explore novel applications for 2,4,5-Trichlorothioanisole beyond traditional uses. Its incorporation into drug-like molecules has opened new avenues for therapeutic intervention. By leveraging its structural flexibility, chemists can design compounds with tailored biological activities. This adaptability makes it an indispensable tool in the arsenal of medicinal chemists seeking innovative solutions to complex health challenges.

Future research directions may focus on expanding the chemical space accessible through derivatives of 2,4,5-Trichlorothioanisole. Advances in computational chemistry and high-throughput screening could accelerate the discovery process by predicting novel properties and interactions. Such interdisciplinary approaches promise to enhance our understanding of this compound's potential and contribute to next-generation pharmaceuticals.

In summary,2,4,5-Trichlorothioanisole (CAS No. 4163-78-4) is a multifaceted compound with significant implications in synthetic chemistry and drug development. Its unique structural features enable diverse applications across multiple domains of research. As scientific methodologies evolve,this compound will continue to serve as a valuable building block for innovation,driving progress in both academic and industrial settings.

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